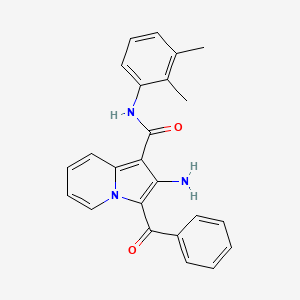
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a complex organic compound known for its unique structural features and diverse applications in scientific research This compound belongs to the indolizine family, which is characterized by a fused bicyclic structure containing a pyrrole ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indolizine core, followed by functionalization to introduce the amino, benzoyl, and carboxamide groups.
-
Indolizine Core Formation: : The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable nucleophile. For example, a pyridine derivative can react with an alkyne in the presence of a palladium catalyst to form the indolizine ring system.
-
Functional Group Introduction: : The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine. The benzoyl group can be added via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst. The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
-
Substitution: : Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride with aluminum chloride as a catalyst for Friedel-Crafts acylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the reagents used.
科学研究应用
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide has a wide range of applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
-
Biology: : Investigated for its potential as a bioactive molecule. Studies have shown that indolizine derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
-
Medicine: : Explored for its potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
-
Industry: : Utilized in the development of new materials with specific properties. Its structural features can be exploited to create polymers, dyes, and other materials with desirable characteristics.
作用机制
The mechanism of action of 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide can be compared with other indolizine derivatives and compounds with similar functional groups:
-
Similar Compounds
- 2-amino-3-benzoylindolizine-1-carboxamide
- 2-amino-3-benzoyl-N-phenylindolizine-1-carboxamide
- 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)pyrrole-1-carboxamide
-
Uniqueness
- The presence of the 2,3-dimethylphenyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets.
- The combination of the amino, benzoyl, and carboxamide groups in the indolizine framework offers a unique set of chemical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-15-9-8-12-18(16(15)2)26-24(29)20-19-13-6-7-14-27(19)22(21(20)25)23(28)17-10-4-3-5-11-17/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACBNTYJQTKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














